(S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol
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Overview
Description
(S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol is a chiral compound with a pyrimidine ring substituted with an isopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Substitution Reaction: An isopropyl group is introduced to the pyrimidine ring through a substitution reaction.
Reduction: The resulting intermediate undergoes reduction to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted pyrimidine derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group may affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-alpha-Isopropyl-5-pyrimidinemethanol: The enantiomer of the compound with different stereochemistry.
5-Methyl-2-pyrimidinemethanol: A similar compound with a methyl group instead of an isopropyl group.
5-Ethyl-2-pyrimidinemethanol: A compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-2-Methyl-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both an isopropyl and a hydroxymethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
173068-90-1 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S)-2-methyl-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6,8,11H,1-2H3/t8-/m0/s1 |
InChI Key |
VPPNKTHBLIUONT-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CN=C1)O |
SMILES |
CC(C)C(C1=CN=CN=C1)O |
Canonical SMILES |
CC(C)C(C1=CN=CN=C1)O |
Synonyms |
5-Pyrimidinemethanol, -alpha--(1-methylethyl)-, (-alpha-S)- (9CI) |
Origin of Product |
United States |
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